molecular formula C13H14N2O4S2 B15318648 Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- CAS No. 92386-68-0

Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-

Cat. No.: B15318648
CAS No.: 92386-68-0
M. Wt: 326.4 g/mol
InChI Key: PIDIMIVLSCDEIN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization from ethanol to obtain a white crystalline solid .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to a decrease in intraocular pressure, making it useful in the treatment of glaucoma . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound without the additional functional groups.

    N-(4-Aminophenyl)benzenesulfonamide: Similar structure but lacks the methyl group.

    4-Methylbenzenesulfonamide: Lacks the aminophenyl group.

Uniqueness

Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminophenyl and methyl groups enhances its ability to interact with biological targets, making it a more potent inhibitor compared to its simpler analogs .

Properties

CAS No.

92386-68-0

Molecular Formula

C13H14N2O4S2

Molecular Weight

326.4 g/mol

IUPAC Name

4-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H14N2O4S2/c1-10-2-6-13(7-3-10)21(18,19)15-11-4-8-12(9-5-11)20(14,16)17/h2-9,15H,1H3,(H2,14,16,17)

InChI Key

PIDIMIVLSCDEIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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